3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a benzyl group and a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzyl isothiocyanate with hydrazine hydrate to form the intermediate 3-fluorobenzyl hydrazinecarbothioamide. This intermediate is then cyclized with benzyl bromide in the presence of a base, such as potassium carbonate, to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolothiadiazole derivatives
Substitution: Substituted triazolothiadiazole derivatives
Scientific Research Applications
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Industrial Chemistry: It can be used as a precursor for the synthesis of other valuable compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it more effective in certain applications compared to its analogs. The presence of the fluorophenyl group enhances its biological activity and selectivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H13FN4S2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S2/c18-14-8-4-7-13(9-14)16-21-22-15(19-20-17(22)24-16)11-23-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
YDBTVCGECVLALW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.